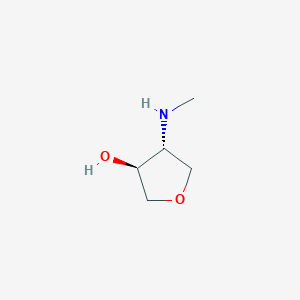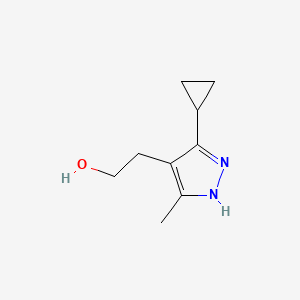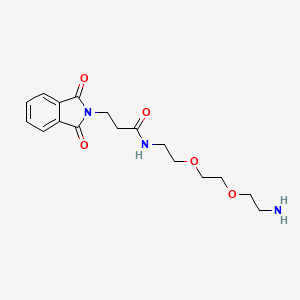
N-(2-(2-(2-aminoethoxyl)ethoxy)ethyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
Overview
Description
N-(2-(2-(2-aminoethoxyl)ethoxy)ethyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide, also known as N-(2-aminoethyl)-3-dioxoisoindoline, is an organic compound with a wide range of applications in the field of scientific research. This compound is a derivative of the amino acid glycine and is used in various biochemical processes. It has been used in the synthesis of various drugs and in the production of various enzymes and proteins. It has also been used in the study of various biochemical and physiological processes.
Scientific Research Applications
Antioxidant and Anticancer Activity
Research on derivatives similar to N-(2-(2-(2-aminoethoxyl)ethoxy)ethyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide has indicated significant antioxidant and anticancer activities. For example, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide showed approximately 1.4 times higher antioxidant activity than ascorbic acid. Additionally, its anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with particular compounds showing higher cytotoxicity against the U-87 cell line (Tumosienė et al., 2020).
Structural and Spectroscopic Characterization
The structural and spectroscopic characterization of compounds closely related to N-(2-(2-(2-aminoethoxyl)ethoxy)ethyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide has been conducted. For instance, 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide was characterized using ab initio calculations and IR-LD spectroscopy, providing valuable insights into the structural properties of such compounds (Zareva, 2006).
Cytotoxic Evaluation and DNA-binding Properties
Other studies have focused on the cytotoxic evaluation and DNA-binding properties of similar compounds. For example, derivatives like 3-(diethylamino)-N-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophen-3-yl)propanamide showed high efficacy in cell lines resistant to treatment with other drugs, indicating their potential as anticancer agents. These compounds also exhibited topoisomerase II inhibitory activity and influenced cell cycle progression (Gomez-Monterrey et al., 2011).
Synthesis and Characterization of Derivatives
The synthesis and characterization of new derivatives, including those with a 1,3-dioxoisoindolin-2-yl structure, have been studied. These compounds have been analyzed for their potential as anticancer agents, highlighting the diverse applications of such chemical structures in medical research (Nadhum & Mohammed, 2020).
Evaluation as Enzyme Inhibitors
Compounds structurally similar to N-(2-(2-(2-aminoethoxyl)ethoxy)ethyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide have been evaluated as enzyme inhibitors. For instance, studies have shown that phthalimide derivatives can inhibit key enzymes involved in neurological disorders, demonstrating their potential in therapeutic applications (Andrade-Jorge et al., 2018).
properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c18-6-9-24-11-12-25-10-7-19-15(21)5-8-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-4H,5-12,18H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCUIZDTGMTVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2-aminoethoxyl)ethoxy)ethyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



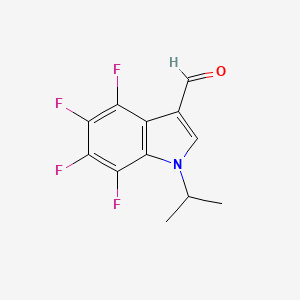
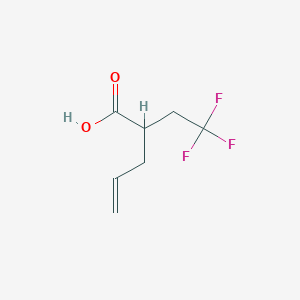
![1-[6-(2,2-Difluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1472533.png)

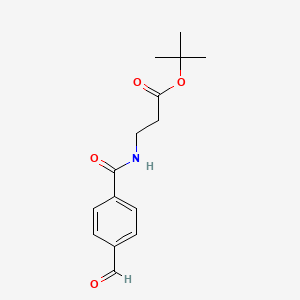

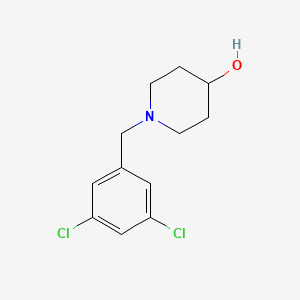
![N-[(5-(3-(4-Cyanophenyl)imidazo[1,2-b]pyridazin-6-yl)-2-morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B1472542.png)
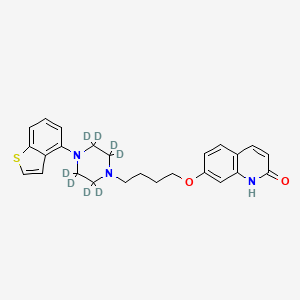

![N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1472545.png)
![Ethyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate](/img/structure/B1472547.png)
